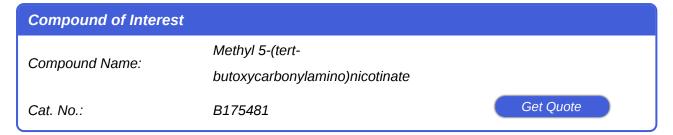


# An In-depth Technical Guide to Methyl 5-(tert-butoxycarbonylamino)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 5-(tert-butoxycarbonylamino)nicotinate**, a key intermediate in pharmaceutical synthesis. This document details its chemical identity, physical properties, synthesis protocols, and its application in the development of bioactive molecules.

# **Core Compound Information**

**Chemical Identity:** 

**Methyl 5-(tert-butoxycarbonylamino)nicotinate** is a pyridine derivative featuring a methyl ester and a Boc-protected amine functional group. This structure makes it a valuable building block in medicinal chemistry, allowing for sequential and controlled chemical modifications.

Identifier	Value
CAS Number	168618-38-0[1]
Chemical Name	Methyl 5-(tert-butoxycarbonylamino)nicotinate
Molecular Formula	C12H16N2O4[1]
IUPAC Name	Methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate



#### Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

## **Physicochemical and Spectroscopic Data**

Precise quantitative data for **Methyl 5-(tert-butoxycarbonylamino)nicotinate** is crucial for its identification and use in synthetic procedures. The following table summarizes its key properties.

Property	Value
Molecular Weight	252.27 g/mol
Melting Point	123-124 °C[2]
Appearance	White to off-white crystalline solid or powder
Solubility	Soluble in organic solvents such as methanol, ethanol, and dichloromethane.
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 500 MHz) δ (ppm)	9.227 (s, 1H), 8.775 (s, 1H), 8.293 (t, J=2.2 Hz, 1H), 7.392 (s, 1H), 3.959 (s, 3H), 1.55 (s, 9H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 125 MHz) δ (ppm)	165.9, 152.8, 148.9, 144.2, 136.1, 123.8, 118.2, 81.6, 52.4, 28.3

## **Experimental Protocols**

The synthesis of **Methyl 5-(tert-butoxycarbonylamino)nicotinate** is typically achieved through a two-step process starting from 5-aminonicotinic acid.

Step 1: Esterification of 5-Aminonicotinic Acid to Methyl 5-Aminonicotinate

This initial step involves the conversion of the carboxylic acid group to a methyl ester.



- Materials: 5-Aminonicotinic acid, Methanol (MeOH), Thionyl chloride (SOCl<sub>2</sub>) or a strong acid catalyst (e.g., H<sub>2</sub>SO<sub>4</sub>).
- Procedure:
  - Suspend 5-aminonicotinic acid in methanol.
  - Cool the mixture in an ice bath.
  - Slowly add thionyl chloride dropwise to the suspension.
  - After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
  - Cool the mixture and remove the solvent under reduced pressure.
  - Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
  - Extract the product with an organic solvent such as ethyl acetate.
  - Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-aminonicotinate.

#### Step 2: Boc Protection of Methyl 5-Aminonicotinate

The amino group of Methyl 5-aminonicotinate is then protected using di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

- Materials: Methyl 5-aminonicotinate, Di-tert-butyl dicarbonate (Boc<sub>2</sub>O), a suitable base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)), and a solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
- Procedure:
  - Dissolve Methyl 5-aminonicotinate in the chosen solvent.
  - Add the base to the solution.

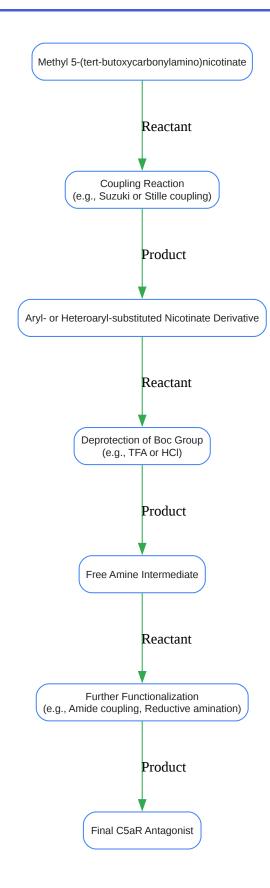


- Add di-tert-butyl dicarbonate to the mixture.
- Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure Methyl 5-(tert-butoxycarbonylamino)nicotinate.

# Application in Drug Development: Synthesis of C5a Receptor Antagonists

**Methyl 5-(tert-butoxycarbonylamino)nicotinate** serves as a critical intermediate in the synthesis of C5a receptor (C5aR) antagonists, which are under investigation for the treatment of various inflammatory diseases.[3] The following workflow illustrates its role in this synthetic pathway.





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. 168618-38-0 | MFCD12026421 | methyl 5-(tert-butoxycarbonylamino)nicotinate [aaronchem.com]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tdcommons.org [tdcommons.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-(tert-butoxycarbonylamino)nicotinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b175481#methyl-5-tert-butoxycarbonylamino-nicotinate-cas-number-and-structure]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com